Propoxypropanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propoxypropanol can be synthesized through the reaction of propylene oxide with propanol in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, this compound is produced using continuous processes that involve the reaction of propylene oxide with propanol. The reaction is catalyzed by acidic or basic catalysts, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Propoxypropanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aldehydes or ketones using oxidizing agents.
Reduction: It can be reduced to form alcohols using reducing agents.
Substitution: This compound can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Acids and bases are often used to catalyze substitution reactions.
Major Products
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Esters and ethers.
Scientific Research Applications
Propoxypropanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of propoxypropanol involves its interaction with various molecular targets and pathways. It acts as a solvent and reagent, facilitating chemical reactions and enhancing the solubility of other compounds . The specific molecular targets and pathways depend on the application and the compounds involved .
Comparison with Similar Compounds
Similar Compounds
2-Propoxy-1-propanol: Similar in structure but differs in the position of the propoxy group.
Propylene glycol monopropyl ether: Similar in structure but has different physical and chemical properties.
Uniqueness
Propoxypropanol is unique due to its specific molecular structure, which gives it distinct physical and chemical properties. It has a higher solubility in water compared to similar compounds and is more effective as a solvent and reagent in various applications .
Properties
IUPAC Name |
3-propoxypropan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-5-8-6-3-4-7/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMRLRNXHLPZJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | N-PROPOXYPROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24062 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074346 | |
Record name | 1-Propanol, 3-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074346 | |
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Molecular Weight |
118.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propoxypropanol is a colorless liquid. (USCG, 1999) | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | N-PROPOXYPROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24062 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
301.6 °F at 760 mmHg (USCG, 1999) | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | N-PROPOXYPROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24062 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
128 °F (USCG, 1999) | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | N-PROPOXYPROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24062 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
0.8865 at 68 °F (USCG, 1999) - Less dense than water; will float | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | N-PROPOXYPROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24062 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
30136-13-1, 4161-22-2 | |
Record name | N-PROPOXYPROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24062 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-Propoxy-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4161-22-2 | |
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Record name | 1-Propanol, 3-propoxy- | |
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Record name | Propylene glycol propyl ether | |
Source | ChemIDplus | |
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Record name | 1-Propanol, 3-propoxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Propanol, 3-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propoxypropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.503 | |
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Melting Point |
-112 °F (USCG, 1999) | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | N-PROPOXYPROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24062 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the industrial applications of Propoxypropanol?
A1: this compound exhibits excellent solvency and finds use in various industrial applications. For instance, it acts as a key component in azeotrope-like compositions with Octamethylcyclotetrasiloxane []. These compositions demonstrate superior cleaning, rinsing, and drying properties compared to volatile methylsiloxanes (VMS) and offer an environmentally friendly alternative. Additionally, research highlights its presence in epoxy resin coatings used in industrial settings like the General Electric facility in Schenectady, New York [].
Q2: Does this compound play a role in formulating disinfectant solutions?
A3: Yes, this compound is a component in certain acidic aqueous disinfectant and cleaning compositions alongside hydrogen peroxide, a monohydric alcohol (C1-C6), a non-ionic surfactant, and citric acid [, ]. These ready-to-use formulations are designed for effective cleaning and disinfection of various surfaces.
Q3: Are there any known alternatives to this compound in its various applications?
A4: Research suggests that other solvents like butoxypropanol can be substituted for this compound in certain applications, such as disinfectant formulations [, ]. The choice between these alternatives often depends on factors like desired solvency, cost, and potential environmental impact.
Q4: What research methods are typically employed to study this compound?
A5: Researchers utilize a range of methods to analyze this compound's properties and applications. For instance, gas chromatography is a common technique for detecting and quantifying this compound in air samples []. Additionally, researchers rely on spectroscopic techniques, such as Fourier transform infrared spectroscopy, to investigate interactions between this compound and other materials, like those observed in studies on its use in preserving waterlogged archaeological wood [].
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